An In-depth Technical Guide to the Physical and Chemical Properties of 1,2-Dibromobenzene
An In-depth Technical Guide to the Physical and Chemical Properties of 1,2-Dibromobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dibromobenzene, also known as o-dibromobenzene, is a halogenated aromatic hydrocarbon with the chemical formula C₆H₄Br₂.[1] This colorless to pale yellow liquid serves as a versatile building block and intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials.[2][3] Its unique reactivity, stemming from the two adjacent bromine substituents on the benzene ring, allows for its participation in a wide array of chemical transformations, including cross-coupling reactions and the formation of reactive intermediates like benzyne.[3][4] This guide provides a comprehensive overview of the physical and chemical properties of 1,2-dibromobenzene, along with detailed experimental protocols for its key reactions and purification, tailored for professionals in research and drug development.
Physical Properties of 1,2-Dibromobenzene
The physical characteristics of 1,2-dibromobenzene are crucial for its handling, storage, and application in various experimental setups. A summary of its key physical properties is presented in the table below.
| Property | Value | References |
| Molecular Formula | C₆H₄Br₂ | [3][5] |
| Molecular Weight | 235.90 g/mol | [3][6] |
| CAS Number | 583-53-9 | [3][5] |
| Appearance | Clear, colorless to light yellow liquid | [3][7][8] |
| Odor | Strong, pleasant aromatic odor | [9][10] |
| Melting Point | 4 to 7.1 °C (39.2 to 44.8 °F; 277.1 to 280.2 K) | [3][9][11] |
| Boiling Point | 224 to 226 °C (435 to 439 °F; 497 to 499 K) | [3][7][9] |
| Density | 1.956 to 1.994 g/mL at 25 °C | [3][7][11] |
| Solubility | Insoluble in water. Miscible with ethanol, ethyl ether, acetone, chloroform, benzene, and carbon tetrachloride. | [2][9][12] |
| Refractive Index (n²⁰/D) | 1.609 to 1.611 | [3][7][9] |
| Vapor Pressure | 0.1 to 0.13 mmHg at 25 °C | [10][13] |
| Vapor Density | 8.2 (vs air) | [7] |
| Flash Point | 91 to 92 °C (195.8 to 197.6 °F) | [9][13] |
Spectroscopic Data
Spectroscopic data is essential for the identification and characterization of 1,2-dibromobenzene.
| Spectrum | Key Features |
| ¹H NMR | (CDCl₃, 300 MHz): δ 7.54 (dd, J=7.9, 1.5 Hz, 2H), 7.08 (dd, J=7.9, 7.5 Hz, 2H) |
| ¹³C NMR | (CDCl₃, 75 MHz): δ 133.5, 131.5, 128.2, 124.0 |
| IR (Infrared) | Major peaks around 3060, 1570, 1440, 1020, 750 cm⁻¹ |
| Mass Spectrum (MS) | m/z (%): 236 (M⁺, 100), 157 (M⁺-Br, 50), 76 (C₆H₄⁺, 80) |
Chemical Properties and Reactivity
The chemical behavior of 1,2-dibromobenzene is dominated by the two bromine atoms on the aromatic ring, making it a valuable precursor for a variety of 1,2-disubstituted benzene derivatives.[1]
Cross-Coupling Reactions
1,2-Dibromobenzene is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the synthesis of complex organic molecules.
-
Suzuki-Miyaura Coupling: This reaction involves the coupling of 1,2-dibromobenzene with an organoboron compound in the presence of a palladium catalyst and a base to form a C-C bond.
-
Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between 1,2-dibromobenzene and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[10]
-
Ullmann Coupling: This reaction allows for the formation of biaryl compounds through the copper-mediated coupling of two molecules of an aryl halide.
Formation of Benzyne
Under strongly basic conditions, 1,2-dibromobenzene can undergo elimination of HBr to form the highly reactive intermediate, benzyne. This intermediate can then be trapped by various nucleophiles or dienes to generate a range of substituted aromatic compounds.
Grignard Reaction
1,2-Dibromobenzene can react with magnesium to form a Grignard reagent, which is a powerful nucleophile for the formation of new carbon-carbon bonds with electrophiles such as aldehydes, ketones, and esters.[4][13]
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving 1,2-dibromobenzene.
Synthesis of 3-((2-Bromophenyl)thio)chroman-4-one (Representative Procedure)
This protocol describes a copper-catalyzed C-S cross-coupling reaction, a common transformation for aryl halides like 1,2-dibromobenzene.
Materials:
-
1,2-Dibromobenzene
-
Thiochroman-4-one
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add thiochroman-4-one (1.0 equiv.), copper(I) iodide (0.1 equiv.), and potassium carbonate (2.0 equiv.).
-
Add anhydrous DMF to the flask.
-
Add 1,2-dibromobenzene (1.2 equiv.) to the reaction mixture.
-
Heat the mixture to 120 °C and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-((2-bromophenyl)thio)chroman-4-one.
Synthesis of Isoindolo[2,1-a]quinazolinones via Palladium-Catalyzed Carbonylation (Representative Procedure)
This protocol outlines a palladium-catalyzed carbonylation and cyclization cascade for the synthesis of complex heterocyclic structures from 1,2-dibromobenzene.
Materials:
-
1,2-Dibromobenzene
-
2-Aminobenzylamine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Carbon monoxide (CO) gas
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a high-pressure reactor, combine 1,2-dibromobenzene (1.0 equiv.), 2-aminobenzylamine (1.1 equiv.), palladium(II) acetate (0.05 equiv.), Xantphos (0.1 equiv.), and triethylamine (2.5 equiv.) in anhydrous DMF.
-
Flush the reactor with carbon monoxide gas three times.
-
Pressurize the reactor with carbon monoxide to 10 atm.
-
Heat the reaction mixture to 120 °C and stir for 48 hours.
-
After cooling to room temperature, carefully vent the reactor.
-
Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired isoindolo[2,1-a]quinazolinone.
Purification of 1,2-Dibromobenzene by Distillation
This procedure describes the purification of 1,2-dibromobenzene using simple distillation.
Materials:
-
Crude 1,2-dibromobenzene
-
Boiling chips
-
Distillation apparatus (round-bottom flask, distillation head with thermometer, condenser, and receiving flask)
-
Heating mantle
Procedure:
-
Assemble the distillation apparatus in a fume hood. Ensure all glassware is dry.
-
Place the crude 1,2-dibromobenzene and a few boiling chips into the round-bottom flask. The flask should not be more than two-thirds full.[8]
-
Begin heating the flask gently with the heating mantle.
-
Monitor the temperature at the distillation head. The boiling point of 1,2-dibromobenzene is approximately 224-226 °C.[3][7][9]
-
Collect the fraction that distills over within a narrow temperature range (e.g., 223-227 °C).
-
Discard any initial lower-boiling fractions and any high-boiling residue.
-
Allow the apparatus to cool completely before disassembling.
Visualizations
Reaction Workflows and Mechanisms
General Experimental Workflow for a Cross-Coupling Reaction.
Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.
Logical Pathway for Benzyne Formation and Reaction.
Conclusion
1,2-Dibromobenzene is a cornerstone intermediate in modern organic synthesis, offering a gateway to a vast array of complex molecules with significant applications in medicinal chemistry and material science. A thorough understanding of its physical properties, spectroscopic signatures, and chemical reactivity is paramount for its effective utilization in research and development. This guide has provided a detailed overview of these aspects, supplemented with practical experimental protocols and visual representations of key chemical transformations, to serve as a valuable resource for scientists and professionals in the field.
References
- 1. preprints.org [preprints.org]
- 2. researchgate.net [researchgate.net]
- 3. preprints.org [preprints.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Palladium-Catalyzed Selective Carbonylation Reactions of Ortho-Phenylene Dihalides with Bifunctional N,O-Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The synthesis of anticancer sulfonated indolo[2,1-a]isoquinoline and benzimidazo[2,1-a]isoquinolin-6(5H)-ones derivatives via a free radical cascade pathway - PMC [pmc.ncbi.nlm.nih.gov]
